

Evaluating the Therapeutic Potential of PROTAC HPK1 Degradar-1: A Comparative Guide

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Compound of Interest

Compound Name: PROTAC HPK1 Degradar-1

Cat. No.: B12386074

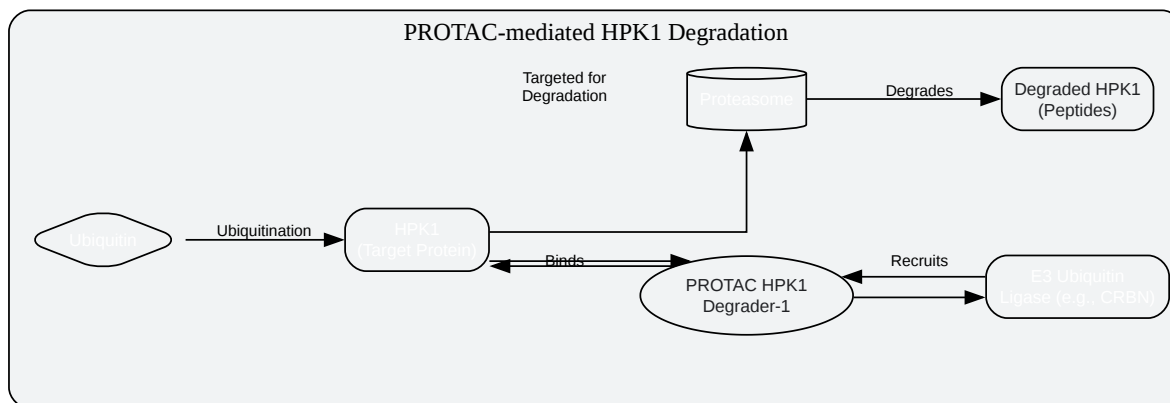
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Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. While small molecule inhibitors have shown promise, the development of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic strategy to not only inhibit but eliminate the HPK1 protein, potentially leading to a more profound and sustained therapeutic effect. This guide provides a comparative analysis of **PROTAC HPK1 Degradar-1** against other alternative HPK1-targeting agents, supported by experimental data and detailed methodologies.

Mechanism of Action: PROTAC-Mediated Degradation of HPK1

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system. A PROTAC consists of a ligand that binds to the target protein (HPK1), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the proteasome.

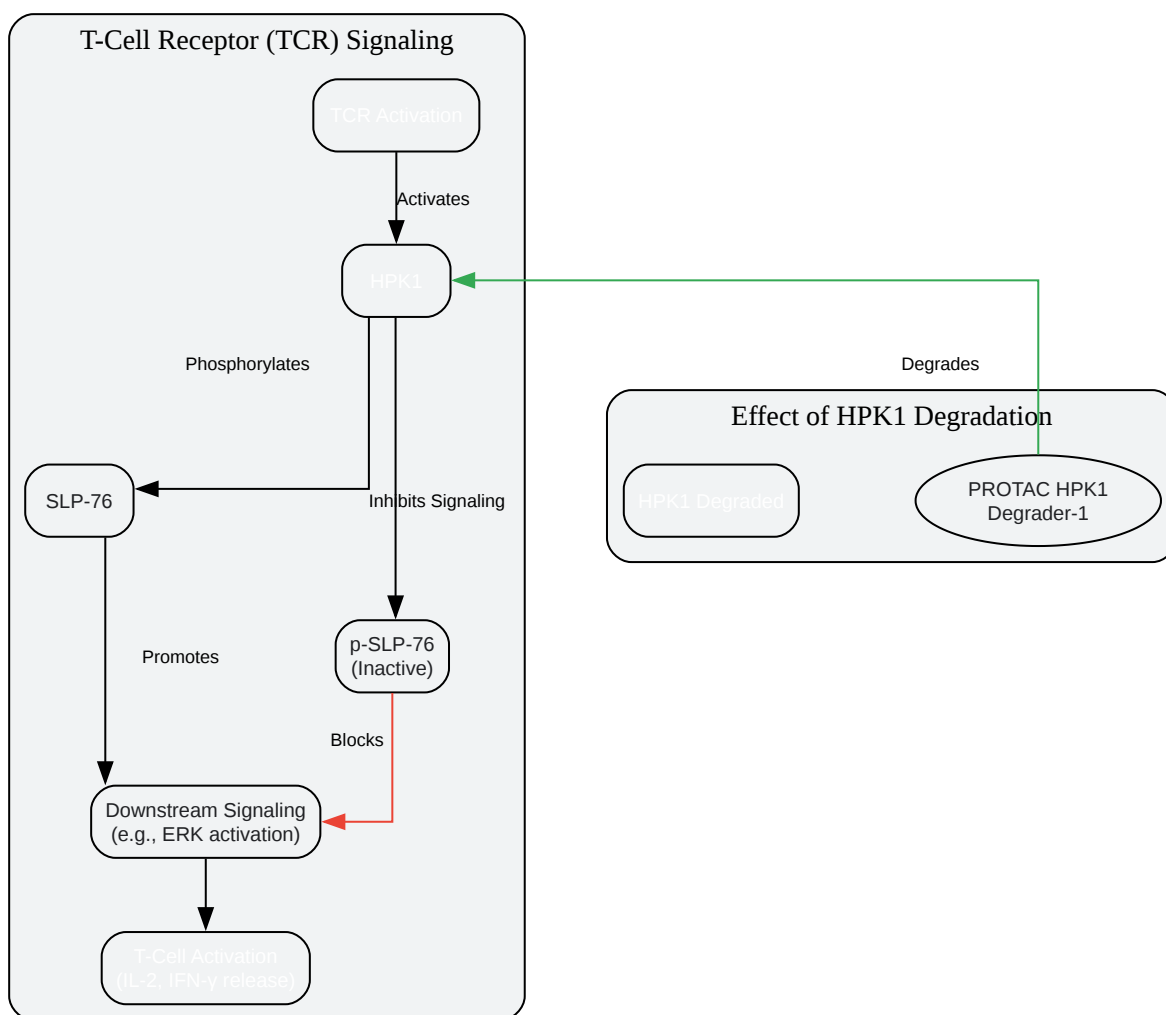


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Caption: Mechanism of **PROTAC HPK1 Degradar-1** action.

The HPK1 Signaling Pathway in T-Cell Activation

HPK1 acts as a negative feedback regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates SLP-76, leading to the dampening of downstream signals required for T-cell activation and effector function. By degrading HPK1, PROTACs can remove this inhibitory brake, thereby enhancing the anti-tumor immune response.



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Caption: HPK1 signaling pathway in T-cell activation.

Comparative Analysis of HPK1 Degraders and Inhibitors

The therapeutic potential of **PROTAC HPK1 Degradar-1** can be evaluated by comparing its in vitro and in vivo performance against other HPK1-targeting agents. The following tables summarize key quantitative data for a selection of these compounds.

In Vitro Degradation and Potency

| Compound | Type | DC50 (nM) | Dmax (%) | IC50 (p-SLP76, nM) |
|------------------------------|--------------------------|-----------------------|----------------|-------------------------------|
| PROTAC HPK1 Degradar-1 | PROTAC | 1.8[1] | >90 (inferred) | 496.1[1] |
| PROTAC HPK1 Degradar-2 | PROTAC | 23 (in human PBMC)[1] | Not Reported | Not Reported |
| PROTAC HPK1 Degradar-4 | PROTAC | 3.16[1] | >90 (inferred) | Not Reported |
| PROTAC HPK1 Degradar-5 (10m) | PROTAC | 5.0 ± 0.9[2][3] | ≥99[2][3] | Not Reported |
| DD205-291 | PROTAC | 5.3[1] | >90 (inferred) | Not Reported |
| BGB-15025 | Small Molecule Inhibitor | N/A | N/A | Potent (preclinical)[4][5][6] |
| Sonlicromanol (KH176) | Small Molecule Modulator | N/A | N/A | Not Reported |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration.

In Vitro Functional Activity

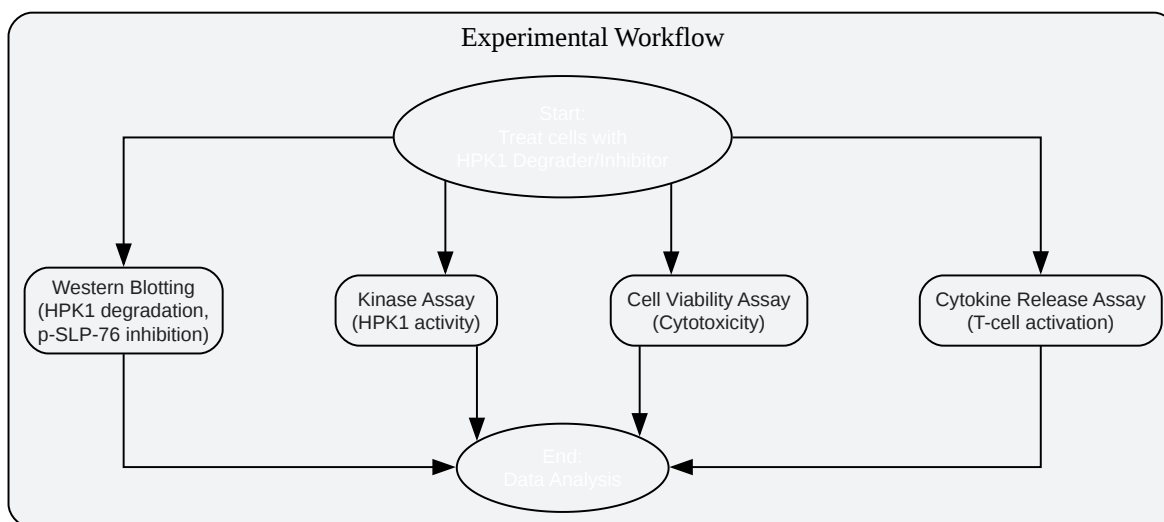
| Compound | Cell Type | Effect on Cytokine Release |
|------------------------------|---------------|---|
| PROTAC HPK1 Degradar-1 | Not Specified | Not Reported |
| PROTAC HPK1 Degradar-5 (10m) | Jurkat, PBMCs | Stimulates IL-2 and IFN- γ release[2][3] |
| DD205-291 | Not Specified | Induces IL-2 and IFN- γ expression[7][8] |
| BGB-15025 | T-cells | Enhances T-cell activation[4] |

In Vivo Efficacy and Pharmacokinetics

| Compound | Animal Model | Dosing | Key Outcomes | Oral Bioavailability (F%) |
|------------------------------|--|--|---|---------------------------|
| PROTAC HPK1 Degradar-1 | Not Reported | Not Reported | Not Reported | Not Reported |
| PROTAC HPK1 Degradar-5 (10m) | MC38 Syngeneic Mouse Model | 3.0 mg/kg, PO, QOD | 30.22% Tumor Growth Inhibition (TGI)[9] | 21% (in CD-1 mice)[9] |
| DD205-291 | MC38 Model | 0.5 mg/kg, PO (in combination with anti-PD1) | 91.0% TGI[7][8] | Orally active[7][8] |
| BGB-15025 | Advanced Solid Tumors (Human Phase 1) | Oral | Well-tolerated, greater antitumor activity with tislelizumab[5] | Orally bioavailable[5] |
| Sonlicromanol (KH176) | MELAS Spectrum Disorders (Human Phase 2) | Oral | Well-tolerated, positive effect on cognition[10] | High bioavailability[1] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of therapeutic candidates. Below are methodologies for key in vitro assays.



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